molecular formula C21H17ClN4O3 B278137 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide

Cat. No. B278137
M. Wt: 408.8 g/mol
InChI Key: UNCBGSCLSWCCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide, also known as CDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMB is a benzotriazole derivative that has a wide range of biochemical and physiological effects. In

Mechanism of Action

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide inhibits PKC activity by binding to the regulatory domain of the enzyme. This binding disrupts the interaction between PKC and its activators, preventing the activation of the enzyme. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity by N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has been shown to have anti-cancer effects.
Biochemical and Physiological Effects
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a highly specific inhibitor of PKC, which makes it a valuable tool for investigating the role of PKC in various cellular processes. Additionally, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has been shown to have low toxicity, which makes it suitable for in vivo studies. However, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. Additionally, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide. One area of research is the development of more potent and selective PKC inhibitors. Additionally, the use of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide as a tool compound to investigate the role of PKC in various diseases such as cancer and diabetes is an area of active research. Finally, the development of novel drug delivery systems for N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide could enhance its effectiveness in vivo.
Conclusion
In conclusion, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide is a benzotriazole derivative that has been extensively studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has the potential to be a valuable tool compound for investigating the role of PKC in various cellular processes and diseases.

Synthesis Methods

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide involves the reaction of 6-chloro-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been used as a tool compound to investigate the role of protein kinase C (PKC) in various cellular processes. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide has been shown to inhibit PKC activity, which has implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

Product Name

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,5-dimethoxybenzamide

Molecular Formula

C21H17ClN4O3

Molecular Weight

408.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C21H17ClN4O3/c1-28-15-8-13(9-16(10-15)29-2)21(27)23-18-12-20-19(11-17(18)22)24-26(25-20)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,27)

InChI Key

UNCBGSCLSWCCRV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)OC

Origin of Product

United States

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